molecular formula C15H15N B6247624 3-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 78317-98-3

3-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6247624
CAS No.: 78317-98-3
M. Wt: 209.3
InChI Key:
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Description

3-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a phenyl group attached to the third carbon atom. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods, including:

    Povarov Reaction: This involves the reaction of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst. For instance, the reaction between aniline, benzaldehyde, and styrene under acidic conditions can yield this compound.

    Reductive Amination: This method involves the condensation of 3-phenylquinoline with an amine followed by reduction. Common reducing agents include sodium borohydride or hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Povarov reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. For example, nitration can be achieved using nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Nitro-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

3-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-phenyl-1,2,3,4-tetrahydroquinoline varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the phenyl group at the third position, resulting in different chemical and biological properties.

    3-Phenylquinoline: Similar structure but lacks the tetrahydro component, leading to different reactivity and applications.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core, which can result in different biological activities.

Uniqueness: 3-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the phenyl group and the tetrahydroquinoline core, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

78317-98-3

Molecular Formula

C15H15N

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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